An In-Depth Technical Guide to N-Isopropyl-1-imidazolecarboxamide
An In-Depth Technical Guide to N-Isopropyl-1-imidazolecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a deep, causal understanding of a chemical entity is paramount to its effective application. This guide is structured to provide not just the "what" but the "why" behind the chemical properties and behaviors of N-Isopropyl-1-imidazolecarboxamide. We will move beyond a simple recitation of data points to a synthesized understanding of its reactivity, stability, and potential applications, grounded in established chemical principles. Every piece of information is presented to be self-validating, empowering you, the researcher, to confidently utilize this compound in your work.
Core Molecular Identity and Physicochemical Landscape
N-Isopropyl-1-imidazolecarboxamide is a heterocyclic compound featuring an imidazole ring acylated at the 1-position with an isopropylcarboxamide moiety. This structure bestows upon it a unique combination of reactivity and stability, making it a subject of interest in synthetic and medicinal chemistry.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-isopropyl-1H-imidazole-1-carboxamide | [Parchem, 2026] |
| CAS Number | 75472-66-1 | [Parchem, 2026] |
| Molecular Formula | C₇H₁₁N₃O | [Sunway Pharm Ltd, 2026] |
| Molecular Weight | 153.18 g/mol | [Sunway Pharm Ltd, 2026] |
| Canonical SMILES | CC(C)NC(=O)N1C=CN=C1 | N/A |
| Melting Point | Not experimentally reported. | N/A |
| Boiling Point | Not experimentally reported. | N/A |
| Solubility | Not experimentally reported. Expected to have some solubility in polar organic solvents. | N/A |
Figure 1: 2D Structure of N-Isopropyl-1-imidazolecarboxamide.
Synthesis and Mechanistic Considerations
The synthesis of N-alkyl carbamoylimidazoles, including N-Isopropyl-1-imidazolecarboxamide, can be efficiently achieved through the reaction of 1,1'-carbonyldiimidazole (CDI) with the corresponding amine hydrochloride salt.[1] This method is often preferred over the use of the free amine, as it can lead to higher yields.[1]
The reaction is presumed to proceed through an initial proton transfer from the amine hydrochloride to CDI. This in situ generation of the free amine in the presence of an activated imidazolium species facilitates the nucleophilic attack of the amine on the carbonyl carbon of CDI, leading to the formation of the desired N-alkyl carbamoylimidazole and imidazole hydrochloride as a byproduct.
Figure 2: General Synthesis Pathway.
Experimental Protocol: Synthesis of N-Isopropyl-1-imidazolecarboxamide
This protocol is adapted from the general procedure for the synthesis of N-alkyl carbamoylimidazoles.[1]
Materials:
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1,1'-Carbonyldiimidazole (CDI)
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Isopropylamine hydrochloride
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Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
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Triethylamine (optional, as a base)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for chromatography
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,1'-carbonyldiimidazole (1.0 eq) in anhydrous dichloromethane or THF.
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Addition of Amine Salt: To the stirred suspension, add isopropylamine hydrochloride (1.0 eq).
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting materials. The reaction time may vary.
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Work-up: Upon completion, the reaction mixture may be filtered to remove any insoluble byproducts. The filtrate is then washed with water to remove any remaining water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-Isopropyl-1-imidazolecarboxamide.
Rationale for Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 1,1'-carbonyldiimidazole.
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Amine Hydrochloride: As established by Batey et al. (2012), using the amine hydrochloride salt can improve the yield compared to using the free amine, likely due to the in situ generation of the amine in the presence of the activated CDI.[1]
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Optional Base: While the reaction can proceed without an additional base, the inclusion of a non-nucleophilic base like triethylamine can be used to neutralize the generated imidazole hydrochloride, potentially driving the reaction to completion.
Spectral Characterization
Definitive spectral data for N-Isopropyl-1-imidazolecarboxamide is not widely published. However, based on the known chemical shifts of related imidazole and carboxamide structures, the following characteristic signals can be predicted.
Table 2: Predicted 1H and 13C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| 1H NMR | |||
| Imidazole H-2 | ~8.0-8.5 | s | Singlet, downfield due to adjacent nitrogens. |
| Imidazole H-4, H-5 | ~7.0-7.8 | d, d | Doublets, with coupling to each other. |
| Isopropyl CH | ~4.0-4.5 | sept | Septet, coupled to the six methyl protons. |
| Isopropyl CH₃ | ~1.2-1.4 | d | Doublet, coupled to the methine proton. |
| Amide NH | ~6.5-7.5 | br s | Broad singlet, chemical shift can be variable. |
| 13C NMR | |||
| Carbonyl C=O | ~150-155 | ||
| Imidazole C-2 | ~135-140 | ||
| Imidazole C-4, C-5 | ~115-130 | ||
| Isopropyl CH | ~42-47 | ||
| Isopropyl CH₃ | ~22-24 |
Infrared (IR) Spectroscopy:
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N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
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C=O Stretch (Amide I): A strong, sharp absorption band is anticipated around 1680-1700 cm⁻¹ due to the carbonyl stretch.
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C-N Stretch and N-H Bend (Amide II): A band in the region of 1510-1550 cm⁻¹ is expected.
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C=N and C=C Stretches: Absorptions corresponding to the imidazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 153. Key fragmentation pathways would likely involve cleavage of the N-isopropyl group and fragmentation of the imidazole ring.
Reactivity Profile and Stability
N-Isopropyl-1-imidazolecarboxamide is a stable, crystalline solid that can be stored under normal laboratory conditions.[1] Its reactivity is dominated by the carbamoyl imidazole moiety, which serves as an effective surrogate for isopropyl isocyanate.[1]
Reactions as an Isopropyl Isocyanate Equivalent
In the presence of a base, N-Isopropyl-1-imidazolecarboxamide reacts with various nucleophiles to form ureas, carbamates, and thiocarbamates.[1] This reactivity makes it a valuable reagent for the introduction of an isopropylcarbamoyl group onto a variety of substrates, avoiding the handling of volatile and toxic isopropyl isocyanate.
Figure 3: Reactivity as an Isocyanate Surrogate.
Potential Applications in Research and Drug Development
While specific biological activity data for N-Isopropyl-1-imidazolecarboxamide is not extensively documented, the imidazole carboxamide scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of imidazole carboxamide have been investigated for a range of biological activities, including:
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Antimicrobial and Antitubercular Agents: Various N-substituted imidazole derivatives have shown promise as antimicrobial and antitubercular agents.[2]
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Enzyme Inhibition: The imidazole nucleus is a key component in many enzyme active sites and can act as a scaffold for the design of enzyme inhibitors.
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Receptor Modulation: Imidazole-containing compounds have been explored as ligands for various receptors.
The ability of N-Isopropyl-1-imidazolecarboxamide to act as a stable and easy-to-handle precursor to the isopropyl isocyanate moiety makes it a valuable tool for the synthesis of compound libraries for screening in drug discovery programs. The isopropyl group can modulate lipophilicity and steric interactions, potentially influencing the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety and Handling
A Safety Data Sheet (SDS) for N-Isopropyl-1-imidazolecarboxamide indicates that it should be handled with standard laboratory precautions.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or in a fume hood.
Conclusion
N-Isopropyl-1-imidazolecarboxamide is a versatile and stable chemical entity with significant potential as a synthetic building block. Its ability to function as a safe and effective surrogate for isopropyl isocyanate opens up avenues for the streamlined synthesis of a variety of organic molecules. While its specific biological profile remains to be fully elucidated, the prevalence of the imidazole carboxamide scaffold in bioactive molecules suggests that it is a compound worthy of further investigation in medicinal chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate N-Isopropyl-1-imidazolecarboxamide into their synthetic and screening endeavors.
References
- Singh, P., et al. (2009). Synthesis and antitubercular screening of imidazole derivatives. European Journal of Medicinal Chemistry, 44(8), 3350-3355.
- Duspara, P. A., Islam, M. S., Lough, A. J., & Batey, R. A. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. The Journal of Organic Chemistry, 77(22), 10362–10368.
- Yadav, G., et al. (2023). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry, 35(4), 861-866.

